![molecular formula C8H8BrN3 B1355158 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 6840-20-6](/img/structure/B1355158.png)
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
説明
“3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and an average mass of 226.073 Da . It belongs to the class of imidazopyridines, which are important fused bicyclic 5,6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing these strategies .Molecular Structure Analysis
The molecular structure of “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” is characterized by a fused bicyclic 5,6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .Chemical Reactions Analysis
Imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” has a molecular weight of 226.07 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Antituberculosis Activity
A study by Moraski et al. (2011) explored the use of imidazo[1,2-a]pyridine derivatives, including a compound similar to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, for their potent anti-tuberculosis activity. These compounds showed remarkable efficacy against multi- and extensive drug-resistant tuberculosis strains, with several exhibiting MIC(90) values of ≤ 1 μM. Additionally, they displayed significant selectivity towards mycobacteria over non-mycobacterial organisms (Moraski et al., 2011).
Synthesis of Polyheterocyclic Compounds
Abdel‐Latif et al. (2019) utilized a derivative of the compound for constructing new polyheterocyclic ring systems. These new structures have potential applications in various fields of chemical research, particularly in the development of novel chemical entities (Abdel‐Latif et al., 2019).
Catalytic Arylation
Li et al. (2003) demonstrated the catalytic arylation of imidazo[1,2-a]pyrimidine, a process relevant to the compound , enabling the efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines. This method offers a straightforward approach to modifying the core structure of the compound for various chemical and pharmaceutical applications (Li et al., 2003).
Antimicrobial Properties
Revanker et al. (1975) investigated the antimicrobial properties of imidazo[1,2-a]pyrimidines, closely related to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. The study found that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Revanker et al., 1975).
Antiproliferative Agents
Gomha et al. (2015) synthesized coumarin derivatives containing imidazo[1,2-a]pyrimidine structures, which demonstrated promising antiproliferative activity against liver carcinoma. This suggests the potential utility of 3-Bromo-5,7-dimethylimidazo[1,,2-a]pyrimidine and its derivatives in cancer research, particularly as antitumor agents (Gomha et al., 2015).
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Rogul'chenko et al. (1975) developed a method for synthesizing imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines. This method is relevant to the synthesis of derivatives of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine and provides insights into the chemical manipulation of the pyrimidine ring for various applications (Rogul'chenko et al., 1975).
Solid-Phase Synthesis
Kazzouli et al. (2003) described a solid-phase synthesis approach for imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. This technique offers an efficient way to produce derivatives of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, which could be useful in high-throughput synthesis and screening applications in drug discovery (Kazzouli et al., 2003).
将来の方向性
Imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, have significant potential in medicinal chemistry. They have been recognized for their wide range of applications, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new tuberculosis drugs, and imidazopyridines are being critically reviewed for their potential in this area .
特性
IUPAC Name |
3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMAZMJLBMJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569686 | |
| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
CAS RN |
6840-20-6 | |
| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



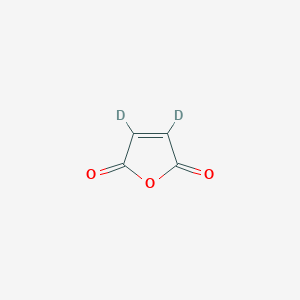

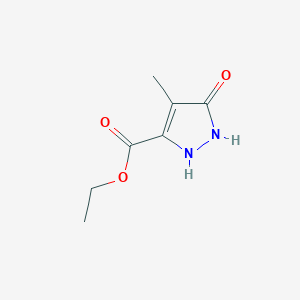
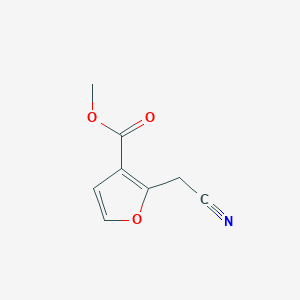
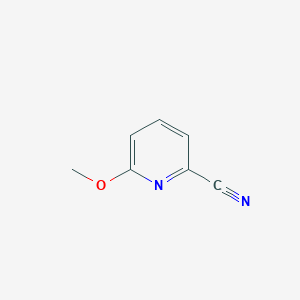
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
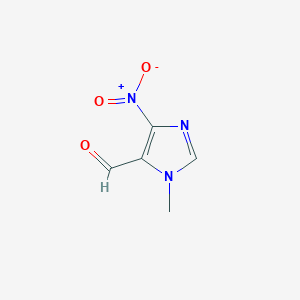

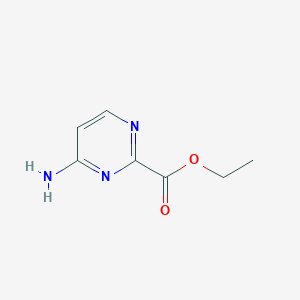

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
